2-Cyano-4-(4-trifluoromethoxyphenyl)phenol
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Overview
Description
2-Cyano-4-(4-trifluoromethoxyphenyl)phenol is a chemical compound with the molecular formula C14H8F3NO2 and a molecular weight of 279.21 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyano-4-(4-trifluoromethoxyphenyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 4-trifluoromethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound, which is then subjected to cyclization and subsequent hydrolysis to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Cyano-4-(4-trifluoromethoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Cyano-4-(4-trifluoromethoxyphenyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .
Comparison with Similar Compounds
2-Cyano-4-(4-trifluoromethoxyphenyl)phenol can be compared with other similar compounds, such as:
2-Cyano-4-(4-methoxyphenyl)phenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Cyano-4-(4-fluorophenyl)phenol: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
2-Cyano-4-(4-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
Properties
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-4-1-9(2-5-12)10-3-6-13(19)11(7-10)8-18/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBQMJFMSWPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684961 |
Source
|
Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261686-09-2 |
Source
|
Record name | 4-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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